molecular formula C9H16ClN3O B1143977 (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol CAS No. 1243249-97-9

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol

Cat. No. B1143977
M. Wt: 217.69584
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including compounds similar to "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol", involves complex organic reactions. These synthesis routes often include ring closure and ring-opening reactions, along with condensation processes involving different organic precursors. For example, the synthesis of related pyrazolopyridine compounds has been demonstrated through reactions involving amino pyrazoles and carbonyl compounds, leading to a variety of pyrazolopyridine derivatives (Rahmati, 2010; Hassanabadi et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine compounds, including "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol", can be characterized using various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, provides detailed information about the arrangement of atoms within the compound, showcasing the planarity or non-planarity of the molecule and the presence of specific functional groups (Wang et al., 2017).

Chemical Reactions and Properties

Pyrazolopyridines undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions can include nucleophilic attacks, condensation with other organic compounds, and transformations under specific conditions, such as thermal decarboxylation leading to different pyrazolopyridine derivatives (Rees & Yelland, 1973). These reactions are essential for further modifications and applications of pyrazolopyridine compounds.

Physical Properties Analysis

The physical properties of pyrazolopyridines, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using techniques like powder diffraction and spectroscopic methods. The physical properties significantly influence the compound's behavior in different environments and its suitability for specific applications (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol" and related compounds include reactivity, stability, and interactions with other molecules. These properties are influenced by the compound's functional groups and overall molecular structure. Research on pyrazolopyridines has shown that they exhibit high reactivity towards nucleophilic attacks and possess significant stability, making them suitable for various chemical applications (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A key application of compounds related to (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties. For instance, research conducted by Hafez et al. (2016) and Kumar et al. (2012) highlighted the synthesis of pyrazole derivatives showing high antimicrobial activity. These studies indicate the potential of such compounds in medical research, especially in developing new antimicrobial agents.

X-Ray Powder Diffraction Data

The structural analysis of related compounds is another important aspect of scientific research. Qing Wang et al. (2017) conducted a study on the X-ray powder diffraction data of a related compound, providing crucial information for the structural elucidation of these types of molecules. This kind of data is vital for understanding the physical and chemical properties of the compounds (Qing Wang et al., 2017).

Catalytic Applications

Compounds in this category, such as those containing pyridine and pyrazole moieties, have been studied for their catalytic activities. The research by Mouadili et al. (2013) focused on the catecholase activities of in situ copper complexes with pyrazole and pyridine-based ligands. Such studies highlight the potential applications of these compounds in catalysis and industrial processes.

Fluorescent Compounds Synthesis

The design and synthesis of fluorescent compounds incorporating pyrazolo[1,5-a]pyrazin-4(5H)-one moieties, as reported by Zheng et al. (2011), exemplify another application. These compounds have significant potential in the development of new materials for optical and electronic devices.

Corrosion Inhibition

Another application of pyridine–pyrazole type compounds is in corrosion inhibition. Tebbji et al. (2005) studied the efficiency of these compounds in inhibiting steel corrosion in acidic environments (Tebbji et al., 2005). This research could be beneficial in industrial applications, particularly in enhancing the durability and lifespan of metal-based structures.

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For example, some compounds are classified as Acute Tox. 1 Dermal - Eye Irrit. 2 and are considered combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials .

Future Directions

The future directions for the study of “(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12/h10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPHOTWOUQSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170531
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol

CAS RN

1243249-97-9
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243249-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.